Benzene, 1-nitro-4-(trichloromethyl)-
Description
Benzene, 1-nitro-4-(trichloromethyl)- (C₇H₄Cl₃NO₂) is a nitro-substituted aromatic compound featuring a trichloromethyl (-CCl₃) group at the para position. The nitro (-NO₂) and trichloromethyl groups are both electron-withdrawing, rendering the benzene ring highly electron-deficient. This structural configuration influences its reactivity, physical properties, and applications, particularly in chemical synthesis and industrial intermediates.
Properties
IUPAC Name |
1-nitro-4-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUKSRFJVSGOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073318 | |
| Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3284-64-8 | |
| Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-4-(trichloromethyl)- typically involves the nitration of 1-chloro-4-(trichloromethyl)benzene. This process is carried out by reacting the starting material with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures. The nitration reaction introduces the nitro group into the benzene ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of Benzene, 1-nitro-4-(trichloromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized before the product is isolated and purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-4-(trichloromethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The trichloromethyl group can be hydrolyzed to form benzoic acid and hydrochloric acid in the presence of water.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products
Reduction: 1-amino-4-(trichloromethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: Benzoic acid and hydrochloric acid.
Scientific Research Applications
Scientific Research Applications
Benzene, 1-nitro-4-(trichloromethyl)- is utilized across various scientific disciplines due to its unique chemical structure and reactivity.
1. Organic Synthesis
- Reagent in Reactions : This compound serves as a reagent in organic synthesis, particularly in the preparation of complex molecules through electrophilic aromatic substitution reactions. The presence of the nitro group directs electrophiles to the meta position, facilitating further synthetic transformations .
2. Pharmaceutical Development
- Model Compound : It is used as a model compound for studying drug metabolism and developing pharmaceuticals. The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, making it valuable for medicinal chemistry research .
3. Material Science
- Intermediate Production : Benzene, 1-nitro-4-(trichloromethyl)- acts as an intermediate in the synthesis of new materials and chemicals, contributing to advancements in material science .
Case Study 1: Pharmaceutical Research
In a study investigating the metabolic pathways of nitroaromatic compounds, Benzene, 1-nitro-4-(trichloromethyl)- was utilized to understand how such compounds interact with biological systems. The findings indicated that the reduction of the nitro group leads to the formation of reactive intermediates that can bind to proteins and DNA, potentially influencing drug design strategies .
Case Study 2: Material Development
Research conducted on new polymer materials incorporated Benzene, 1-nitro-4-(trichloromethyl)- as a building block. The study demonstrated how this compound could enhance the mechanical properties of polymers while maintaining thermal stability, showcasing its utility in industrial applications .
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-(trichloromethyl)- involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity. The trichloromethyl group can undergo hydrolysis, releasing hydrochloric acid, which can further react with other compounds. The compound’s effects are mediated through these chemical interactions and the resulting products.
Comparison with Similar Compounds
Structural Analogues
Benzene, 1-Chloro-4-(Trichloromethyl)-
- CAS No.: 5216-25-1
- Formula : C₇H₄Cl₄
- Molecular Weight : 229.92 g/mol
- Substituents : Chloro (-Cl) and trichloromethyl (-CCl₃) at para positions.
- Key Differences : Replaces the nitro group with chlorine, reducing electron-withdrawing effects.
- Regulatory Data : Classified as UN1760 (corrosive) and listed under EC 226-009-1 .
Benzotrichloride (Benzene, (Trichloromethyl)-)
- CAS No.: 98-07-7
- Formula : C₇H₅Cl₃
- Molecular Weight : 195.5 g/mol
- Substituents : Single trichloromethyl group.
- Physical Properties : Boiling point = 220.6°C, melting point = -4.75°C .
- Reactivity : Lacks nitro group, making it less polar but highly reactive in hydrolysis reactions.
1-(Chloromethyl)-4-Nitrobenzene
- CAS No.: 100-14-1
- Formula: C₇H₆ClNO₂
- Molecular Weight : 171.58 g/mol
- Substituents : Chloromethyl (-CH₂Cl) and nitro groups.
- Safety : Classified as UN1578 (toxic solid) and ERG 152 .
Functional Group Analogues
1-Nitro-4-(Trifluoromethoxy)-2-(Trifluoromethyl)Benzene
- CAS No.: 409114-47-2
- Formula: C₈H₃F₆NO₃
- Molecular Weight : 275.1 g/mol
- Substituents : Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃).
- Comparison : Fluorinated groups are less bulky but similarly electron-withdrawing compared to trichloromethyl .
Benzene, 1-Methoxy-4-Nitro-
- CAS No.: 100-17-4
- Formula: C₇H₇NO₃
- Molecular Weight : 153.14 g/mol
- Substituents : Methoxy (-OCH₃) and nitro groups.
- Reactivity : Methoxy is electron-donating, opposing nitro’s electron-withdrawing effects, altering substitution patterns .
Physical and Chemical Properties
Biological Activity
Benzene, 1-nitro-4-(trichloromethyl)- is an organic compound that has garnered interest due to its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. The compound's structure features a nitro group and a trichloromethyl substituent, which contribute to its reactivity and interaction with biological systems.
The molecular formula of Benzene, 1-nitro-4-(trichloromethyl)- is C₇H₄Cl₃NO₂, with a molecular weight of approximately 232.5 g/mol. The synthesis typically involves the nitration of a trichloromethyl-substituted benzene derivative using concentrated nitric and sulfuric acids, which introduces the nitro group into the benzene ring.
The biological activity of Benzene, 1-nitro-4-(trichloromethyl)- can be attributed to its ability to form reactive intermediates through reduction and substitution reactions. The nitro group can undergo reduction to generate nitroso or amino derivatives, which may interact with various biological macromolecules such as proteins and DNA. The trichloromethyl group can facilitate nucleophilic substitution reactions, leading to the formation of diverse products with distinct biological properties .
Antimicrobial Properties
Research has indicated that nitroaromatic compounds, including Benzene, 1-nitro-4-(trichloromethyl)-, exhibit antimicrobial activity. A study demonstrated that derivatives of nitro-substituted benzene compounds showed significant inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of nitroaromatic compounds on cancer cell lines. For instance, Benzene, 1-nitro-4-(trichloromethyl)- has been evaluated for its potential anticancer properties. It was found to induce apoptosis in certain cancer cell lines through oxidative stress pathways and DNA damage mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibitory effects on bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Mechanism | Involves oxidative stress and DNA damage |
Case Study 1: Antimicrobial Effects
In a controlled laboratory setting, Benzene, 1-nitro-4-(trichloromethyl)- was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A study focused on the effects of Benzene, 1-nitro-4-(trichloromethyl)- on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to concentrations above 20 µM .
Toxicological Considerations
While exploring the biological activity of Benzene, 1-nitro-4-(trichloromethyl)-, it is crucial to consider its toxicological profile. Nitroaromatic compounds are often associated with genotoxicity and carcinogenicity. Studies have shown that exposure can lead to adverse health effects such as liver damage and reproductive toxicity . Therefore, understanding the safety profile is essential for any potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for Benzene, 1-nitro-4-(trichloromethyl)-, and how do reaction conditions influence product purity?
Methodological Answer: The compound is synthesized via photochlorination of toluene derivatives using gaseous chlorine under UV light, eliminating the need for solvents or radical initiators . Key factors include:
- Light wavelength control : Shorter UV wavelengths (e.g., 300–400 nm) enhance selectivity for trichloromethyl substitution over side products like dichlorinated analogs .
- Temperature modulation : Reactions conducted at 50–70°C minimize intermediate decomposition .
- Purification : Molecular distillation under reduced pressure (1–5 mmHg) achieves >98% purity, critical for downstream applications .
Validation : Monitor reaction progress via GC-MS and confirm purity using differential scanning calorimetry (DSC) to assess melting point consistency (reported: 57.1°C) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic techniques :
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond angles and electron density distribution, correlating with X-ray crystallography data .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Incompatibilities : Reacts violently with amines, bases (e.g., NaOH), and oxidizers (e.g., KMnO₄), releasing toxic gases (e.g., NOₓ, Cl₂) .
- Storage : Use amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and hydrolysis .
- Decomposition monitoring : Track chloride ion release via ion chromatography during long-term stability studies .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and trichloromethyl groups influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Steric hindrance : The bulky trichloromethyl group directs electrophiles (e.g., nitronium ion) to the para position relative to itself, while the nitro group (strong meta-director) competes. Use kinetic studies with deuterated analogs to quantify substituent effects .
- Computational analysis : Hirshfeld charge calculations reveal electron-deficient regions near the nitro group, guiding mechanistic predictions .
Experimental design : Perform competitive Friedel-Crafts alkylation with toluene derivatives to map substituent priority .
Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be resolved?
Methodological Answer:
- Degradation products : Hydrolysis yields 4-nitrobenzoic acid and chlorinated byproducts (e.g., Cl⁻, dichloromethane).
- Analytical challenges : Co-elution in GC-MS due to similar retention times.
Solutions :
Q. How can computational models predict the compound’s environmental fate and toxicity?
Methodological Answer:
- QSPR (Quantitative Structure-Property Relationship) : Train models on logP (octanol-water partition coefficient) and Henry’s Law constants to predict bioaccumulation potential .
- Toxicity prediction : Use OECD QSAR Toolbox to estimate acute aquatic toxicity (e.g., LC50 for Daphnia magna) based on nitroaromatic analogs .
Validation : Compare predictions with experimental Microtox® assays .
Data Contradictions and Resolution
- Thermodynamic data discrepancies : ΔfH°gas values vary between sources (–32.62 kJ/mol vs. –28.9 kJ/mol ).
- Resolution : Reconcile via combustion calorimetry under controlled conditions, correcting for sublimation enthalpy errors .
- Spectral assignments : Conflicting IR peaks for C-Cl stretches (750 vs. 720 cm⁻¹).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
